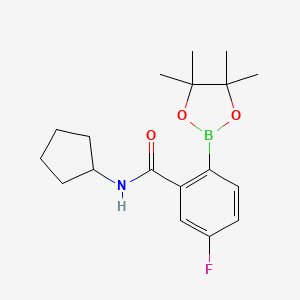

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative characterized by a cyclopentylamine substituent on the benzamide nitrogen, a fluorine atom at the 5-position of the benzene ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position. This compound (Catalog Number PN-0992) is synthesized with 95% purity and is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its molecular formula is C₁₉H₂₆BFNO₃, with a molecular weight of 353.23 g/mol .

Properties

Molecular Formula |

C18H25BFNO3 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

N-cyclopentyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)15-10-9-12(20)11-14(15)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22) |

InChI Key |

OBUCTVXBUJULSC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 5-fluoro-2-iodobenzamide with cyclopentylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, amine derivatives, and substituted benzamides .

Scientific Research Applications

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The dioxaborolane ring plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are summarized below, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives

Key Comparative Insights:

Electron-withdrawing groups (e.g., 5-CF₃ in , 3-NO₂ in ) increase electrophilicity of the boronate, accelerating cross-coupling reactions but may reduce solubility. Halogen substituents (5-F in the target compound vs. 2-Cl in ) influence electronic properties and binding affinity in enzyme-targeted molecules .

Applications :

- Compounds with trifluoromethyl groups (e.g., ) are prevalent in agrochemicals due to their resistance to metabolic degradation .

- Nitro- and fluoro-substituted benzamides (e.g., ) are explored as kinase inhibitors or PET tracer precursors .

Synthetic Utility: All analogs serve as boron donors in Suzuki-Miyaura couplings (e.g., with aryl halides or triflates) for constructing biaryl systems . The tetramethyl-dioxaborolan group in these compounds offers superior stability over unprotected boronic acids, enabling long-term storage .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.